3-bromo-2-hydroxy-1H-pyridin-4-one
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Overview
Description
3-Bromo-2-hydroxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the bromine atom is attached to the third carbon, and a hydroxyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-hydroxy-1H-pyridin-4-one typically involves the bromination of 2-hydroxy-1H-pyridin-4-one. One common method is the reaction of 2-hydroxy-1H-pyridin-4-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-1H-pyridin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridinones.
Oxidation Reactions: Formation of corresponding ketones or aldehydes.
Reduction Reactions: Formation of reduced pyridinone derivatives.
Scientific Research Applications
3-Bromo-2-hydroxy-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxy-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-bromopyridine: Similar structure but lacks the ketone group at the fourth position.
3-Bromo-2-hydroxypyridine: Similar structure but lacks the ketone group at the fourth position.
4-Bromo-3-hydroxypyridine: Bromine atom is at the fourth position instead of the third.
Uniqueness
3-Bromo-2-hydroxy-1H-pyridin-4-one is unique due to the presence of both the bromine atom and the hydroxyl group on the pyridine ring, along with the ketone group at the fourth position. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
3-bromo-2-hydroxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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